Welcome to the BenchChem Online Store!
molecular formula C14H23N3O B8468561 2-methoxy-N4-(3-pyrrolidin-1-yl-propyl)-benzene-1,4-diamine

2-methoxy-N4-(3-pyrrolidin-1-yl-propyl)-benzene-1,4-diamine

Cat. No. B8468561
M. Wt: 249.35 g/mol
InChI Key: BLPWJZQWLUSJCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07521457B2

Procedure details

200 mg (0.716 mmol) (3-methoxy-4-nitro-phenyl)-(3-pyrrolidin-1-yl-propyl)-amine are dissolved in 10 ml of methanol and combined with 537 μl (2.148 mmol) dioxanic hydrochloric acid and 20 mg palladium on charcoal. The reaction mixture is stirred for 1 h at ambient temperature and 5 bar H2 pressure. The catalyst is filtered off and the solvent is eliminated in vacuo.
Name
(3-methoxy-4-nitro-phenyl)-(3-pyrrolidin-1-yl-propyl)-amine
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
537 μL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([NH:12][CH2:13][CH2:14][CH2:15][N:16]2[CH2:20][CH2:19][CH2:18][CH2:17]2)[CH:6]=[CH:7][C:8]=1[N+:9]([O-])=O.Cl>CO.[Pd]>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([NH:12][CH2:13][CH2:14][CH2:15][N:16]2[CH2:17][CH2:18][CH2:19][CH2:20]2)[CH:6]=[CH:7][C:8]=1[NH2:9]

Inputs

Step One
Name
(3-methoxy-4-nitro-phenyl)-(3-pyrrolidin-1-yl-propyl)-amine
Quantity
200 mg
Type
reactant
Smiles
COC=1C=C(C=CC1[N+](=O)[O-])NCCCN1CCCC1
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
537 μL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
20 mg
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred for 1 h at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst is filtered off

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
COC1=C(C=CC(=C1)NCCCN1CCCC1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.